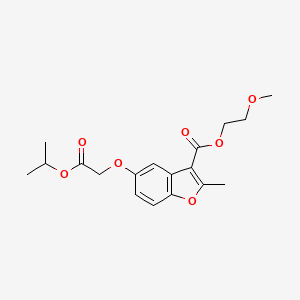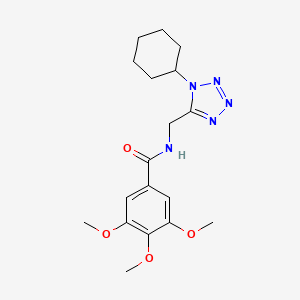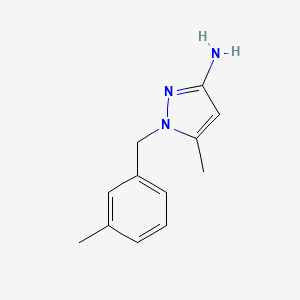![molecular formula C8H14ClN5O2 B2577433 [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid CAS No. 933754-87-1](/img/structure/B2577433.png)
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid” is a specialty product for proteomics research . Its molecular formula is C8H13N5O2 and it has a molecular weight of 211.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H13N5O2 . More detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. Its molecular weight is 211.22 , but other properties such as boiling point, melting point, and density are not specified .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine and Its Significance in Medicinal Chemistry : Pyrrolidine rings are nitrogen heterocycles widely utilized in medicinal chemistry to develop compounds for treating human diseases. Their inclusion in drug molecules is due to their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and offer increased three-dimensional coverage. This review discusses bioactive molecules with pyrrolidine rings and their derivatives, including their synthesis, structure-activity relationships (SAR), and biological profiles, highlighting the versatile scaffold of pyrrolidine in drug discovery (Li Petri et al., 2021).
Applications in Biomass Conversion
Pyrolysis of Polysaccharides and Chemical Mechanisms : Research into the pyrolysis of polysaccharides examines the chemical mechanisms involved in the formation of small carbon compounds, such as glycolaldehyde, acetol, acetic acid, and formic acid, from the pyrolytic breakdown of naturally occurring and synthetic polysaccharides. This study contributes to understanding the conversion processes of biomass into valuable chemical products, showcasing the role of chemical structure and additives in determining pyrolytic pathways (Ponder & Richards, 1994; 2010).
Synthesis of Azaheterocyclic Systems
Microwave-Assisted Synthesis of Azaheterocycles : The review on microwave-assisted synthesis provides insights into the preparation of five-membered azaheterocyclic systems, including pyrrole and imidazole, among others. Microwave energy offers advantages such as cleaner chemistry, reduced reaction times, and improved yields, which are critical in the efficient synthesis of complex organic compounds for various applications, including pharmaceuticals and materials science (Sakhuja et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12/h1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUUVYRALHOFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B2577350.png)
![3-benzyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577351.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)


![4-Methoxy-1-methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2577358.png)
![4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2577360.png)
![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)


![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)